molecular formula C14H13N3O B8683103 3-(1H-Imidazol-1-yl)-1-(1H-indol-3-yl)propan-1-one CAS No. 116176-97-7

3-(1H-Imidazol-1-yl)-1-(1H-indol-3-yl)propan-1-one

Cat. No. B8683103
M. Wt: 239.27 g/mol
InChI Key: NGVLERDZGDBFJX-UHFFFAOYSA-N
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Patent
US04814344

Procedure details

By a similar procedure to that described in Example 1, 1-(1H-indol-3-yl)-1-prop-2-enone (0.4 g) was reacted with imidazole (0.8 g) to give the title compound (0.314 g), m.p. 194°-197°; λmax (EtOH) 242.5 nm (ε12,900) λinf 259 nm (ε9,090) λmax 299.5 nm (ε12,390).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10](=[O:13])[CH:11]=[CH2:12])=[CH:2]1.[NH:14]1[CH:18]=[CH:17][N:16]=[CH:15]1>>[N:14]1([CH2:12][CH2:11][C:10]([C:3]2[C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[NH:1][CH:2]=2)=[O:13])[CH:18]=[CH:17][N:16]=[CH:15]1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(C=C)=O
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
N1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CCC(=O)C1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.314 g
YIELD: CALCULATEDPERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.